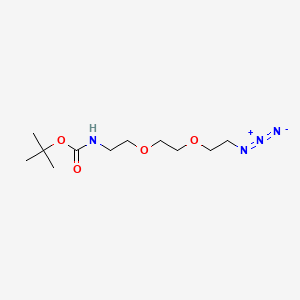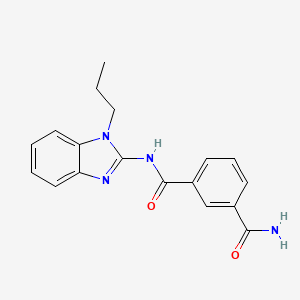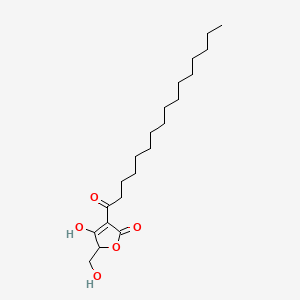
t-Boc-N-Amido-PEG2-Azide
説明
T-Boc-N-Amido-PEG2-Azide is a PEG derivative containing an azide group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis
The molecular formula of t-Boc-N-Amido-PEG2-Azide is C11H22N4O4 . The molecular weight is 274.32 g/mol . The InChI is 1S/C11H22N4O4/c1-11(2,3)19-10(16)13-4-6-17-8-9-18-7-5-14-15-12/h4-9H2,1-3H3,(H,13,16) .Chemical Reactions Analysis
The azide group in t-Boc-N-Amido-PEG2-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis
The molecular weight of t-Boc-N-Amido-PEG2-Azide is 274.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 11 . The topological polar surface area is 71.2 Ų . The compound has a complexity of 298 .科学的研究の応用
t-Boc-N-Amido-PEG2-Azide
is a heterobifunctional, PEGylated crosslinker featuring a Boc-protected amine at one end and a carboxyl group at the other . The hydrophilic PEG linker facilitates solubility in biological applications . This compound can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .
One specific application of t-Boc-N-Amido-PEG2-Azide is its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation . In this context, the compound serves as a linker between the antibody or PROTAC molecule and the drug or degradation tag, respectively .
Click Chemistry
t-Boc-N-Amido-PEG2-Azide is a PEG linker that can react with alkyne, BCN, DBCO via Click Chemistry . Click Chemistry is a type of chemical reaction that is widely used in bioconjugation, material science, and drug discovery due to its high yield and specificity . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Synthesis of PROTACs
t-Boc-N-Amido-PEG2-Azide is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The PEG linker in t-Boc-N-Amido-PEG2-Azide can be used to connect the E3 ligase ligand and the protein-targeting ligand in the PROTAC molecule .
Drug Delivery Systems
t-Boc-N-Amido-PEG2-Azide can be used in the development of drug delivery systems . The PEG linker can increase the solubility and stability of the drug, improve the pharmacokinetics, and reduce the immunogenicity . The azide group can react with a drug molecule containing an alkyne group via Click Chemistry, forming a stable triazole linkage .
Surface Modification
t-Boc-N-Amido-PEG2-Azide can be used for the modification of surfaces, such as nanoparticles or medical devices . The azide group can react with an alkyne group on the surface, introducing a PEG layer that can improve the biocompatibility and reduce the non-specific adsorption of proteins .
Biomolecule Labeling
t-Boc-N-Amido-PEG2-Azide can be used for the labeling of biomolecules, such as proteins or nucleic acids . The azide group can react with an alkyne group on the biomolecule via Click Chemistry, introducing a PEG linker that can be used for the attachment of a label, such as a fluorescent dye .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O4/c1-11(2,3)19-10(16)13-4-6-17-8-9-18-7-5-14-15-12/h4-9H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZSEFQCLYODJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-N-Amido-PEG2-Azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B611128.png)
![[(1R,2S,4R)-4-[[5-[[4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl]carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B611129.png)








![Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate](/img/structure/B611147.png)